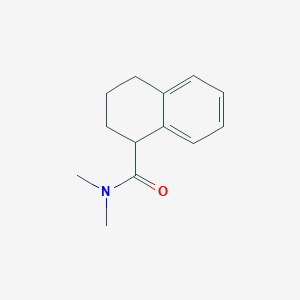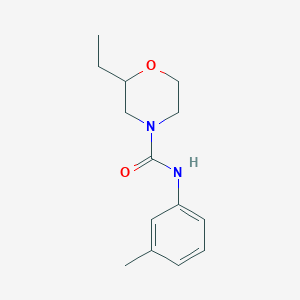
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ is a redox-active quinone that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide generates ROS through a redox cycling mechanism, where it is oxidized to a semiquinone radical by cellular oxidoreductases, which is then reduced back to N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide by cellular reductants, such as NADH. This process generates superoxide anion, hydrogen peroxide, and other ROS, which can damage cellular components, including proteins, lipids, and DNA.
Biochemical and Physiological Effects:
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been found to have various biochemical and physiological effects, including the induction of apoptosis, autophagy, and inflammation. It has also been shown to affect mitochondrial function and metabolism, leading to changes in ATP production and oxidative phosphorylation. N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been used to study the effects of oxidative stress on cellular signaling pathways, including the MAPK and NF-κB pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several advantages for use in lab experiments, including its ability to generate ROS in a controlled and reproducible manner. It is also relatively stable and easy to handle. However, N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has some limitations, including its potential toxicity and the need for appropriate controls to account for non-specific effects of ROS on cellular processes.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, including the development of new synthetic methods for N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide and related compounds, the identification of new cellular targets for N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide-induced ROS, and the use of N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide in drug discovery and development. Additionally, there is a need for further investigation into the potential therapeutic applications of N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide and related compounds in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a synthetic compound that has been widely used in scientific research as a tool to study the role of ROS in various biological processes. N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide generates ROS through a redox cycling mechanism and has been found to have various biochemical and physiological effects. While N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several advantages for use in lab experiments, it also has some limitations, including its potential toxicity. There are several future directions for research on N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, including the development of new synthetic methods and the identification of new cellular targets for N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide-induced ROS.
Métodos De Síntesis
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydronaphthalene with dimethylamine, followed by oxidation with a suitable oxidant. The most commonly used oxidant for N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide synthesis is lead tetraacetate, which oxidizes the intermediate to N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide in good yield.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been widely used in scientific research as a redox-active compound that can generate reactive oxygen species (ROS) and induce oxidative stress in cells. It has been used as a tool to study the role of ROS in various biological processes, including apoptosis, autophagy, and inflammation. N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been used to study the effects of oxidative stress on mitochondrial function and metabolism.
Propiedades
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14(2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLFTMCSSZGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)




![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)



![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)


